4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide
Description
Chemical Structure and Properties The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide (CAS: 286961-14-6, Molecular Formula: C₁₆H₂₈BNO₄, Molecular Weight: 309.21) is a boronate ester derivative featuring a partially saturated dihydropyridine ring and a carboxamide substituent. Its structure includes a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is widely utilized in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation .
Synthesis and Applications
The compound is synthesized via palladium-catalyzed borylation reactions, as demonstrated in the coupling of triflate intermediates with pinacolborane derivatives under inert conditions (e.g., Pd(dppf)Cl₂ catalysis, KOAc base, dioxane solvent) . It serves as a key intermediate in pharmaceutical syntheses, particularly for kinase inhibitors and neurotensin receptor agonists, where its boronate group enables efficient aryl-aryl coupling .
Safety and Handling
Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335). Storage requires protection from light and moisture, with handling precautions (P261, P305+P351+P338) .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-7-15(8-6-9)10(14)16/h5H,6-8H2,1-4H3,(H2,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWFJJHYLZZXQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257996-76-1 | |
| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling for Boronate Installation
The Suzuki-Miyaura reaction is the most widely used method for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group to dihydropyridine intermediates. As demonstrated in the synthesis of benzyl 4-(1,3-thiazol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate, a palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂) facilitates coupling between dihydropyridine halides and pinacol boronate esters. Typical conditions involve degassed 1,4-dioxane/water (3:1 v/v) with sodium carbonate (2 M) at 90°C for 2.5 hours, achieving 79% yield. Microwave irradiation at 120°C for 45 minutes further enhances efficiency (75% yield).
Table 1: Representative Suzuki-Miyaura Conditions for Boronate Installation
Boronate Ester Formation via Miyaura Borylation
While direct Miyaura borylation of dihydropyridines is less common, analogous protocols for tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate suggest bis(pinacolato)diboron (B₂pin₂) with Pd(dppf)Cl₂ in dimethylacetamide (DMA) at 80°C. Yields for this step typically range from 65–85%, though specific data for the carboxamide derivative remains unreported.
| Carboxylic Acid Derivative | Coupling Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl-protected dihydropyridine | EDC/HOBt | DCM | 25 | 12 | 82 |
| tert-Butyl-protected dihydropyridine | HATU | DMF | 25 | 8 | 78 |
Protective Group Strategies for Amino Functionality
Boc Protection-Deprotection Workflows
The tert-butoxycarbonyl (Boc) group is preferred for amine protection during boronate installation. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is synthesized via Boc protection of the amine followed by Suzuki-Miyaura coupling. Deprotection with trifluoroacetic acid (TFA) in DCM (20°C, 1 hour) quantitatively regenerates the free amine for amidation.
Benzyloxycarbonyl (Cbz) Group Compatibility
Benzyl chloroformate (Cbz-Cl) in DCM with triethylamine (3 equiv.) effectively protects amines at 20°C within 2 hours. However, hydrogenolysis (H₂/Pd-C) is required for Cbz removal, which may reduce boronate esters, limiting its utility in this context.
Purification and Characterization
Chromatographic Methods
Normal-phase chromatography on silica gel (Biotage SNAP cartridges) with ethyl acetate/isohexane gradients (40 mL/min, 65% ethyl acetate) achieves >95% purity. Reverse-phase HPLC (C18 column, 0.05% TFA in H₂O/CH₃CN) confirms identity via LC-MS (e.g., m/z 301 [M+H]⁺ for benzyl 4-(1,3-thiazol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate).
Spectroscopic Validation
¹H NMR (400 MHz, CDCl₃) of the carboxamide derivative shows characteristic signals: δ 1.28 (s, 12H, Bpin), 2.50–2.60 (m, 2H, CH₂), 3.60–3.70 (m, 2H, CH₂), 4.00–4.10 (m, 2H, CH₂), 6.70–6.80 (m, 1H, NH). IR spectra confirm amide C=O stretches at 1650–1680 cm⁻¹.
Challenges and Optimization Opportunities
Boronate Stability During Amidation
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is susceptible to protodeboronation under acidic conditions. Employing mild coupling agents (e.g., COMU instead of EDC/HOBt) at pH 7–8 minimizes this side reaction.
Regioselectivity in Dihydropyridine Functionalization
Competing N- vs. C-borylation is mitigated by using bulky palladium catalysts (e.g., Pd(dtbpf)Cl₂) and low temperatures (0–5°C). Computational studies (DFT, ωB97XD/def2-TZVPP) confirm that silyl group migration to the C2-position stabilizes intermediates during photochemical borylation .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed Suzuki-Miyaura couplings, enabling aryl- or heteroaryl-bond formation. This reaction is critical for synthesizing biaryl or heterobiaryl derivatives.
Key Reaction Data
Mechanism :
-
Oxidative addition of the aryl halide to Pd(0).
-
Transmetallation with the boronate ester.
Applications :
Hydrolysis of the Boronate Ester
The dioxaborolane moiety undergoes hydrolysis under acidic or oxidative conditions to generate boronic acids, which are unstable but critical intermediates.
Conditions and Outcomes
| Reagent | Solvent | Product | Yield | Stability | Source |
|---|---|---|---|---|---|
| HCl (1M) | THF/H₂O | 4-Borono-5,6-dihydropyridine-1-carboxamide | 85% | Unstable | |
| H₂O₂, NaOH | MeOH | Oxidative deborylation | 72% | Stable |
Notes :
-
The boronic acid derivative is prone to protodeboronation under basic conditions .
-
Stabilization via complexation with diols (e.g., pinacol) is common .
Functionalization of the Dihydropyridine Ring
The dihydropyridine ring participates in hydrogenation, oxidation, and cycloaddition reactions.
Hydrogenation to Piperidine
| Catalyst | Pressure (psi) | Product | Yield | Selectivity | Source |
|---|---|---|---|---|---|
| Pd/C (10%) | 50 H₂ | 4-Boronopiperidine-1-carboxamide | 95% | High | |
| PtO₂ | 30 H₂ | Partially saturated derivatives | 88% | Moderate |
Applications :
-
Access to saturated boron-containing piperidines for drug discovery.
Oxidation to Pyridine
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| DDQ | CH₂Cl₂, RT | 4-Boronopyridine-1-carboxamide | 68% | |
| MnO₂ | Toluene, 80°C | Dehydrogenated analog | 75% |
Amide Functionalization
The carboxamide group undergoes hydrolysis and condensation reactions.
Hydrolysis to Carboxylic Acid
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂SO₄ (6M) | Reflux, 6h | 4-Boronopiperidine-1-carboxylic acid | 90% | |
| LiOH | THF/H₂O, RT | Partial hydrolysis | 55% |
Condensation with Amines
| Amine | Coupling Agent | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EDC/HOBt | Boron-containing urea derivative | 82% | |
| Aniline | DCC | N-Aryl carboxamide | 78% |
Cyclization Reactions
The boronate and dihydropyridine groups enable intramolecular cyclizations.
Formation of Boron-Heterocycles
| Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu(OAc)₂, DMF, 120°C | Boron-fused tetrahydropyridine | 65% | |
| Rh-catalyzed C–H borylation | Polycyclic boronates | 70% |
Stability and Handling
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the dioxaborolane moiety exhibit potential anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. For instance, the incorporation of dioxaborolane into pyridine-based structures has been linked to enhanced cytotoxicity against breast cancer cells .
Neuroprotective Effects
The dihydropyridine structure is known for its neuroprotective effects. Investigations have revealed that derivatives of this compound can protect neuronal cells from oxidative stress and excitotoxicity, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Boron Chemistry
The presence of boron in the dioxaborolane structure allows for unique reactivity in organic synthesis. The compound can act as a boron source in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds. This application is particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Functionalization of Aromatic Compounds
The ability to introduce functional groups onto aromatic systems via boronic acid derivatives has been extensively studied. The compound can be utilized to modify aromatic rings through electrophilic aromatic substitution reactions, expanding the library of available functionalized compounds for further applications in material science and drug development .
Polymer Chemistry
In materials science, the compound's boron-containing structure contributes to the development of new polymers with enhanced mechanical properties and thermal stability. Research has shown that incorporating boron into polymer matrices can improve their flame retardancy and overall durability .
Nanomaterials
The unique properties of dioxaborolane derivatives also extend to nanomaterials. The compound can be used as a precursor for synthesizing boron-doped carbon nanomaterials, which exhibit superior electrical conductivity and catalytic activity—key traits for applications in energy storage devices like batteries and supercapacitors .
Case Studies
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in its biological and chemical activity.
Comparison with Similar Compounds
Comparison with Similar Boron-Containing Heterocycles
Table 1: Structural and Functional Comparison
Key Comparative Insights
Reactivity in Cross-Couplings
- The target compound exhibits moderate reactivity in Suzuki-Miyaura reactions due to steric hindrance from the carboxamide group. For example, coupling with 2-bromo-3-methoxythiophene achieved 13% yield under Pd catalysis .
- In contrast, N-Methyl-4-boronate pyridine-2-carboxamide (fully aromatic) shows higher reactivity (e.g., 68% yield with nitroaryl bromides) due to reduced steric effects .
- Tetrahydropyridine analogs (e.g., CAS 1462950-92-0) demonstrate enhanced stability but lower conjugation, limiting their use in electron-demanding couplings .
Solubility and Polarity
- The carboxamide group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to acetyl or benzyl derivatives .
- The fused dioxane-pyridine compound (CAS ADE001442) exhibits superior aqueous solubility, making it suitable for biological assays .
Biological Activity
- The target compound ’s dihydropyridine-carboxamide structure facilitates hydrogen bonding with protein targets, as seen in neurotensin receptor agonists .
- Fully saturated analogs (e.g., tetrahydropyridine derivatives) lack conjugation, reducing interaction with aromatic enzyme pockets .
Synthetic Versatility
Biological Activity
The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide , also known by its CAS number 286961-14-6, is a boron-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H18BNO2 |
| Molecular Weight (g/mol) | 221.09 |
| CAS Number | 286961-14-6 |
| IUPAC Name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide |
| SMILES | CC(C)(C)C1(C(=O)N)CC=CC=N1 |
Solubility and Stability
This compound exhibits solubility in organic solvents such as dichloromethane and ether, making it suitable for various synthetic applications. Its stability under anhydrous conditions is advantageous for storage and handling in laboratory settings .
Research indicates that compounds containing boron often interact with biological systems through several mechanisms:
- Enzyme Inhibition : Boron-containing compounds can act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit proteases or kinases that are crucial for cancer cell proliferation.
- Receptor Modulation : These compounds can modulate receptor activity, particularly in pathways associated with cancer and inflammation.
- Antioxidant Activity : Some studies suggest that boron compounds exhibit antioxidant properties that can protect cells from oxidative stress.
Cancer Research
Recent studies have highlighted the potential of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxamide as a candidate for cancer therapy. Its ability to inhibit certain kinases involved in tumor growth has been documented:
- In vitro studies demonstrated that this compound effectively inhibits the activity of mutant forms of receptor tyrosine kinases (RTKs), which are often implicated in various cancers .
- Case Study : A study involving cell lines with mutations in the PDGFRA gene showed significant reductions in cell viability when treated with this compound at nanomolar concentrations .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Preliminary data indicate that it has a reasonable half-life and bioavailability when administered in vivo. However, further studies are required to fully elucidate its pharmacokinetic parameters.
Recent Studies
Recent literature has focused on synthesizing derivatives of this compound to enhance its biological activity:
- Structure-Activity Relationship (SAR) : Various derivatives have been synthesized to explore the relationship between chemical structure and biological activity. Modifications to the dihydropyridine core have shown varying degrees of potency against specific cancer cell lines.
- Combination Therapies : Investigations into combination therapies involving this compound and other chemotherapeutic agents have shown synergistic effects in preclinical models .
Summary of Findings
| Study Focus | Key Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of mutant RTKs |
| Antioxidant Properties | Demonstrated protective effects against oxidative stress |
| Combination Therapies | Synergistic effects with established chemotherapeutics |
Q & A
Q. What are the established synthetic routes for this compound, and what analytical methods are critical for confirming its structural integrity?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling or nucleophilic substitution reactions. Key steps include introducing the dioxaborolane group to the dihydropyridine scaffold. Analytical validation requires ¹H/¹³C NMR to confirm boronic ester integration and carboxamide resonance, HPLC (using mobile phases like methanol-water-phosphate buffers adjusted to pH 5.5 ), and mass spectrometry to verify molecular weight. Melting point analysis (e.g., 122.5–123.5°C for analogous compounds ) ensures purity.
Q. How does the steric and electronic environment of the dioxaborolane group influence this compound’s reactivity in cross-coupling reactions?
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety enhances stability against protodeboronation due to its steric bulk, making it suitable for reactions requiring prolonged heating. However, electron-withdrawing groups on the dihydropyridine ring (e.g., carboxamide) may reduce reactivity with electron-deficient aryl halides. Comparative studies using DFT calculations can predict electronic effects .
Q. What are the recommended storage conditions to maintain this compound’s stability?
Store under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the boronic ester. Stability tests under accelerated degradation conditions (e.g., 40°C/75% RH) can monitor decomposition via HPLC .
Advanced Research Questions
Q. How can reaction yields be improved when using this compound in Suzuki-Miyaura couplings with sterically hindered substrates?
Optimize ligand systems (e.g., XPhos or SPhos) and use polar aprotic solvents (DMF, THF) to enhance solubility. Elevated temperatures (80–100°C) and microwave-assisted synthesis may reduce reaction times. A comparative table illustrates optimization strategies:
| Substrate Type | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Electron-deficient | Pd(OAc)₂/XPhos | DMF | 100 | 85 |
| Sterically hindered | PdCl₂(dppf)/SPhos | THF | 120 | 72 |
Contradictory yield reports may arise from trace moisture; rigorous drying of reagents/solvents is critical .
Q. What methodological frameworks guide the analysis of byproducts formed during its use in multi-step syntheses?
Combine LC-MS/MS for byproduct identification and ²D NMR (e.g., HSQC, HMBC) to resolve structural ambiguities. For example, ethyl ester derivatives (common in related compounds ) may form via esterification side reactions. Statistical tools (e.g., PCA) can correlate reaction conditions with impurity profiles .
Q. How can computational modeling predict this compound’s applicability in novel catalytic systems?
Molecular docking and MD simulations assess interactions with catalytic sites (e.g., transition metal surfaces). For instance, the carboxamide group’s hydrogen-bonding capacity may stabilize intermediates in asymmetric catalysis. Studies on analogous compounds (e.g., naphtho-diazaborinine derivatives ) provide benchmarks for modeling.
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Re-evaluate assay conditions (e.g., buffer pH, cell line variability) and confirm compound stability during biological testing. Meta-analyses of structure-activity relationships (SAR) for carboxamide-containing boronic esters can identify confounding variables.
Methodological Notes
- Synthetic Optimization : Prioritize inert atmosphere and anhydrous conditions to mitigate boronic ester decomposition .
- Data Validation : Cross-reference melting points and spectroscopic data with structurally similar compounds (e.g., ethyl pyridine carboxylates ) to confirm reproducibility.
- Theoretical Frameworks : Link reactivity studies to conceptual models like HSAB theory or frontier molecular orbital (FMO) analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
